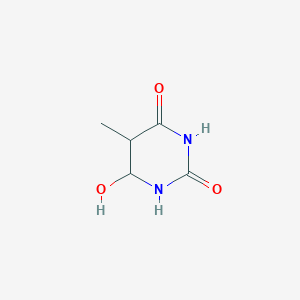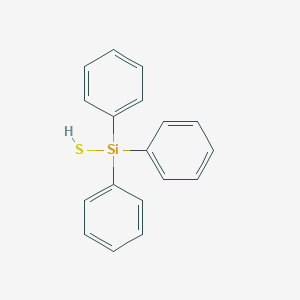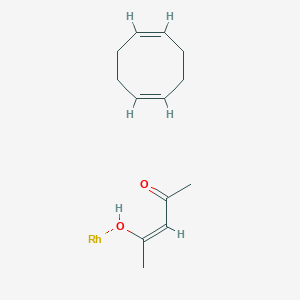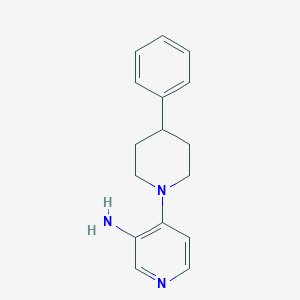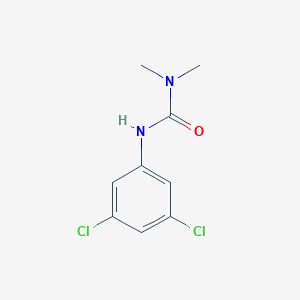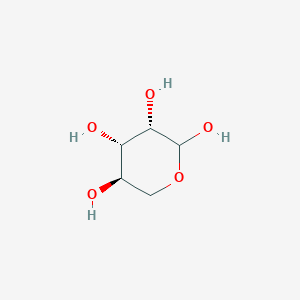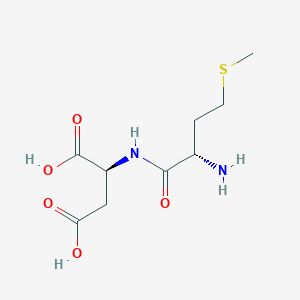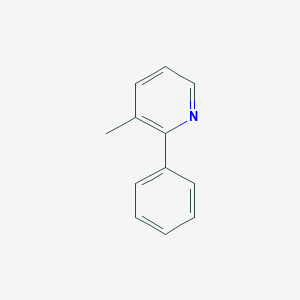
Sodium tantalum trioxide
説明
Sodium Tantalum Trioxide (NaTaO3) is a chemical compound . It has been synthesized in the form of nanotubes, which have shown enhanced light absorption compared to NaTaO3 nanocubes .
Synthesis Analysis
NaTaO3 nanotubes have been synthesized hydrothermally with the assistance of a surfactant, Sodium Dodecyl Sulphate (SDS) . Another method involves the reaction of a sodium hydroxide solution and ditantalum pentaoxide powder at low temperatures (373-473 K) .
Chemical Reactions Analysis
In the context of photocatalysis, NaTaO3 nanotubes exhibited a 96.2% photodegradation ratio after 80 minutes of ultraviolet light irradiation . The active species in this process were found to be hydroxyl radicals and superoxide radicals .
科学的研究の応用
Photocatalysis
Sodium Tantalum Trioxide (NaTaO3) has been used as a photocatalyst in various research studies . For instance, NaTaO3 nanotubes synthesized with the assistance of a surfactant have shown enhanced light absorption compared to NaTaO3 nanocubes . These nanotubes have demonstrated a high photodegradation ratio, making them effective in the degradation of organic pollutants .
Environmental Remediation
The photocatalytic properties of NaTaO3 make it useful for environmental remediation. The enhanced photodegradation activity of NaTaO3 nanotubes can be used to break down organic pollutants . This makes it a potential candidate for treating wastewater and other polluted environments.
Nanotechnology
The synthesis of NaTaO3 in the form of nanotubes and nanocubes opens up possibilities in the field of nanotechnology . These nanostructures can be used in various applications, including drug delivery, imaging, and the fabrication of nanodevices.
将来の方向性
Sodium Tantalum Trioxide has potential applications in photocatalysis, microelectronics, and energy harvesting . Its crystallization into several polymorphs, which can influence its electrical and optical properties, is an area of ongoing research . The use of Sodium Tantalum Trioxide as a photocatalyst for overall water splitting is also a promising direction .
作用機序
Target of Action
Sodium tantalum trioxide (NaTaO3) is a type of ternary oxide semiconductor that has attracted significant attention in the field of photocatalysis . The primary targets of NaTaO3 are organic pollutants, which it eliminates through a process known as photocatalysis .
Mode of Action
NaTaO3 interacts with its targets (organic pollutants) by absorbing light energy and converting it into chemical energy . This energy conversion triggers a series of reactions that lead to the degradation of the pollutants . The process is independent of the tissue and may proceed sequentially in stages that parallel those proposed for bioactive glasses .
Biochemical Pathways
It’s known that the compound’s photocatalytic activity leads to the degradation of organic pollutants into safer end products such as water (h2o), carbon dioxide (co2), and mineral acids .
Pharmacokinetics
The compound’s photocatalytic activity suggests that it may have a significant impact on the bioavailability of certain pollutants in the environment .
Result of Action
The primary result of NaTaO3’s action is the degradation of organic pollutants. For instance, in one study, NaTaO3 nanotubes exhibited a 96.2% photodegradation ratio after 80 minutes of ultraviolet light irradiation . This was much higher than the degradation ratio observed for NaTaO3 nanocubes and commercial P25 .
Action Environment
The action, efficacy, and stability of NaTaO3 can be influenced by various environmental factors. For example, the compound’s photocatalytic activity is dependent on the presence of light, particularly ultraviolet light . Additionally, the compound’s effectiveness can be enhanced by the use of surfactants, as demonstrated in a study where Na dodecyl sulphate (SDS) surfactant was used to assist in the hydrothermal synthesis of NaTaO3 nanotubes .
特性
IUPAC Name |
sodium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDJFAANUSOHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Na+].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaTaO3, NaO3Ta | |
| Record name | sodium metatantalate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923335 | |
| Record name | Sodium tantalum(5+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.936 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium tantalum trioxide | |
CAS RN |
12034-15-0 | |
| Record name | Sodium tantalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012034150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium tantalum oxide (NaTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium tantalum(5+) oxide (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.623 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the morphology of NaTaO3 impact its photocatalytic activity?
A1: The research demonstrates that NaTaO3 nanotubes, synthesized using a sodium dodecyl sulphate (SDS) assisted hydrothermal method, exhibit superior photocatalytic activity compared to NaTaO3 nanocubes []. This enhanced activity is attributed to the nanotubes' increased surface area and improved light absorption capabilities, leading to a higher photodegradation rate of organic pollutants like Rhodamine B [].
Q2: What are the primary active species responsible for the photocatalytic degradation of pollutants by NaTaO3 nanotubes?
A2: The study identifies hydroxyl radicals and superoxide radicals as the dominant active species involved in the photocatalytic degradation process, rather than holes []. This conclusion is based on active species trapping experiments conducted during the research.
Q3: What evidence suggests that NaTaO3 nanotubes are a promising material for photocatalysis?
A3: The research highlights several promising features of NaTaO3 nanotubes for photocatalysis. Firstly, they demonstrate a high photodegradation ratio of 96.2% for Rhodamine B within 80 minutes of ultraviolet irradiation, surpassing the performance of NaTaO3 nanocubes and commercial P25 []. Secondly, cycle degradation tests confirm the excellent photochemical stability of these nanotubes [], suggesting potential for long-term use.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)
